molecular formula C22H19NO4 B2539608 (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one CAS No. 929860-59-3

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one

Cat. No.: B2539608
CAS No.: 929860-59-3
M. Wt: 361.397
InChI Key: ZULMPQMAVSEZST-NDENLUEZSA-N
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Description

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative featuring a benzofuran-2-ylmethylidene group at position 2, a hydroxyl group at position 6, and a pyrrolidin-1-ylmethyl substituent at position 6. Its structure combines aromatic and heterocyclic moieties, which are common in bioactive molecules.

Properties

IUPAC Name

(2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c24-18-8-7-16-21(25)20(12-15-11-14-5-1-2-6-19(14)26-15)27-22(16)17(18)13-23-9-3-4-10-23/h1-2,5-8,11-12,24H,3-4,9-10,13H2/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZULMPQMAVSEZST-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC5=CC=CC=C5O4)C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC5=CC=CC=C5O4)/C3=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-(1-benzofuran-2-ylmethylidene)-6-hydroxy-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3(2H)-one, a benzofuran derivative, has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article presents an overview of its synthesis, biological evaluations, and mechanisms of action based on recent studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate benzofuran and pyrrolidine moieties. A notable method includes the [3+2] azomethine ylide cycloaddition reaction, which has been shown to yield derivatives with high efficiency and purity. The resultant compounds often exhibit significant structural complexity, contributing to their biological efficacy.

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of benzofuran derivatives against various cancer cell lines. For instance, compounds derived from similar structural frameworks have demonstrated IC50 values lower than those of standard chemotherapeutics like cisplatin.

CompoundCell LineIC50 Value (µM)
4eCT268.31 ± 0.64
4sCT265.28 ± 0.72
4bHeLa15.14 ± 1.33
4cHeLa10.26 ± 0.87

These findings suggest that the introduction of electron-donating groups enhances the activity against cancer cells, possibly through improved binding interactions with target proteins involved in tumor growth and proliferation .

Antimicrobial Activity

In addition to anticancer properties, benzofuran derivatives have also exhibited promising antimicrobial activities . For example, studies have shown that certain benzofuran-based compounds possess significant inhibitory effects against Mycobacterium tuberculosis and various fungal strains.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound 3M. tuberculosis H37Rv8 µg/mL
Compound 4M. tuberculosis H37Rv2 µg/mL
Compound 6C. albicansMIC not specified

The structure-activity relationship (SAR) studies indicate that specific substitutions on the benzofuran ring can significantly influence antimicrobial potency .

The mechanisms underlying the biological activities of these compounds are multifaceted:

  • Antitumor Mechanism : Molecular docking studies suggest that these compounds may interact with key amino acid residues in antitumor target proteins via hydrogen bonding, leading to inhibition of cancer cell proliferation.
  • Antimicrobial Mechanism : The antimicrobial effects may arise from the ability of these compounds to disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for microbial survival.

Case Studies

Case Study 1: Anticancer Evaluation
A recent investigation into a series of benzofuran derivatives revealed that compound 8 exhibited significant cytotoxicity against hepatocellular carcinoma and cervical cancer cell lines, with detailed mechanistic studies confirming its mode of action through apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy
Another study focused on the evaluation of a new class of benzofuran hybrids against M. tuberculosis showed that certain derivatives not only inhibited bacterial growth effectively but also maintained low toxicity towards mammalian cells, indicating their potential as therapeutic agents in treating infections without significant side effects .

Scientific Research Applications

Structural Characteristics

The compound's structure can be represented as follows:

C23H25NO5\text{C}_{23}\text{H}_{25}\text{N}\text{O}_{5}

It features:

  • Benzofuran rings : Known for their diverse biological activities.
  • Pyrrolidine group : Contributes to the compound's interaction with biological targets.

Research indicates that compounds with similar structures often exhibit significant pharmacological properties, including:

  • Anticancer Activity : The compound has shown potential in inducing apoptosis in various cancer cell lines, suggesting its utility in cancer therapy.
  • Anti-inflammatory Properties : Similar benzofuran derivatives have been reported to reduce pro-inflammatory cytokines, indicating potential applications in treating inflammatory diseases.
  • Antioxidant Effects : The compound may protect cells from oxidative stress, thereby reducing the risk of chronic diseases.

Case Study 1: Anticancer Activity

A study demonstrated that a related benzofuran derivative exhibited an IC50 value significantly lower than doxorubicin against human cancer cell lines. This suggests that specific substituents on the benzofuran core enhance cytotoxicity, indicating a structure-activity relationship (SAR) that could guide future drug design.

Case Study 2: Anti-inflammatory Effects

Investigations into related benzofuran compounds revealed that certain derivatives effectively suppressed inflammatory markers in vitro. This highlights the potential of these compounds in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Summary of Biological Activities

Activity TypeDescriptionReference
CytotoxicityInduces apoptosis in cancer cells
AntioxidantProtects against oxidative stress
Anti-inflammatoryReduces TNF and IL-1 levels
AntimicrobialExhibits activity against bacterial strains

Structure-Activity Relationships (SAR)

The following table summarizes the relationship between structural variations and biological activities:

Compound VariantSubstituentsIC50 (µM)Activity Type
Compound AMethoxy group15Cytotoxic
Compound BHydroxy group20Anti-inflammatory
Compound CPyrrolidine moiety10Antioxidant

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Structurally analogous compounds share the benzofuran-3(2H)-one core but differ in substituents at positions 2 and 7. Key comparisons include:

Table 1: Structural Features of Benzofuran-3(2H)-one Derivatives

Compound Name Position 2 Substituent Position 7 Substituent Core Structure Reference
Target Compound 1-Benzofuran-2-ylmethylidene Pyrrolidin-1-ylmethyl Benzofuran-3(2H)-one -
(Ev6) 2-Thienylmethylidene 4-Methylpiperidin-1-ylmethyl Benzofuran-3(2H)-one
(Ev7) 2-Methylphenylmethylidene 4-(2-Hydroxyethyl)piperazin-1-ylmethyl Benzofuran-3(2H)-one
(Ev8) 4-Methoxybenzylidene Methyl Benzofuran-3(2H)-one

Key Observations:

  • Position 7 Variations : The pyrrolidinyl group (target) offers moderate basicity and flexibility, contrasting with the piperidinyl (Ev6) and hydrophilic piperazinyl (Ev7) groups. The methyl group in Ev8 reduces steric hindrance but limits hydrogen-bonding capacity.

Physicochemical Properties Analysis

Limited melting point (m.p.) and solubility data are available, but substituent effects can be inferred:

Table 2: Substituent Impact on Properties

Compound Position 2 Electronic Effects Position 7 Polarity Predicted Solubility
Target Electron-rich (benzofuran) Moderate (pyrrolidine) Moderate in polar solvents
Ev6 Moderate (thienyl) Low (piperidinyl) Low to moderate
Ev7 Neutral (aryl) High (hydroxyethylpiperazine) High in aqueous media
Ev8 Electron-donating (methoxy) Very low (methyl) Low
  • Hydrophilicity : Ev7’s hydroxyethylpiperazinyl group likely enhances water solubility compared to the target’s pyrrolidinyl group.

Spectroscopic Data and Functional Group Influence

IR and NMR data from analogous compounds highlight substituent-driven spectral differences:

Table 3: Spectroscopic Comparisons

Compound (Reference) IR Peaks (cm⁻¹) $ ^1 \text{H NMR} $ Shifts (δ, ppm) Notable Features
Target O-H (~3400), C=O (~1700) Aromatic protons: 6.5–8.0; =CH: ~7.9–8.1 Benzofuran and pyrrolidine signals
Ev2 (11a) NH (3436), CN (2219) Aromatic H: 6.56–7.94; =CH: 7.94 Thiazolo-pyrimidine core with cyano group
Ev6 Not reported Thienyl H: ~6.5–7.3 Sulfur-containing aromatic system
Ev8 OCH3 (~2830), C=O (~1700) Methoxy H: ~3.8; aromatic H: 6.5–7.8 Electron-donating methoxy group
  • IR: The target’s hydroxyl and carbonyl peaks align with Ev8, but absence of cyano (Ev2) or sulfonyl (Ev3) groups simplifies its spectrum.
  • NMR : The benzofuran-2-yl group in the target causes distinct aromatic shifts compared to Ev6’s thienyl or Ev8’s methoxyphenyl groups.

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